2-(Diethylcarbamoyl)pyridine-3-boronic acid pinacol ester

Vue d'ensemble

Description

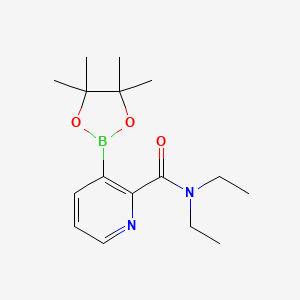

2-(Diethylcarbamoyl)pyridine-3-boronic acid pinacol ester is an organoboron compound that has gained attention in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a boronic acid pinacol ester group attached to a pyridine ring, which is further substituted with a diethylcarbamoyl group. The boronic acid pinacol ester moiety is known for its stability and versatility in various chemical reactions, making it a valuable intermediate in the synthesis of complex molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Diethylcarbamoyl)pyridine-3-boronic acid pinacol ester typically involves the following steps:

Formation of the Boronic Acid Pinacol Ester: The initial step involves the reaction of pyridine-3-boronic acid with pinacol in the presence of a dehydrating agent such as toluene or benzene. This reaction forms the boronic acid pinacol ester.

Introduction of the Diethylcarbamoyl Group: The next step involves the introduction of the diethylcarbamoyl group to the pyridine ring. This can be achieved through the reaction of the boronic acid pinacol ester with diethylcarbamoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Types of Reactions:

Oxidation: The boronic acid pinacol ester group can undergo oxidation reactions to form boronic acids or borates.

Reduction: Reduction reactions can convert the boronic acid pinacol ester to the corresponding borane or borohydride.

Substitution: The compound can participate in substitution reactions, where the boronic acid pinacol ester group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Substitution: Palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling using palladium acetate and a suitable base.

Major Products Formed:

Oxidation: Boronic acids or borates.

Reduction: Boranes or borohydrides.

Substitution: Various substituted pyridine derivatives depending on the nature of the substituent introduced.

Applications De Recherche Scientifique

Medicinal Chemistry

Boronic acids and their derivatives, including 2-(Diethylcarbamoyl)pyridine-3-boronic acid pinacol ester, have been extensively studied for their biological activities. They play a crucial role in the development of pharmaceuticals due to their ability to interact with biological targets.

- Anticancer Activity : Boronic acids have shown promise in the treatment of various cancers. For instance, they can inhibit proteasome activity, which is vital for cancer cell survival. The compound may serve as a lead structure for developing new anticancer agents by modifying its substituents to enhance efficacy and selectivity .

- Enzyme Inhibition : The compound can act as an inhibitor for certain enzymes, making it useful in drug design targeting specific pathways involved in diseases like diabetes and cancer .

Organic Synthesis

The compound is utilized as an intermediate in organic synthesis processes. Its boronic acid functionality allows it to participate in various coupling reactions, such as:

- Suzuki Coupling Reactions : This reaction is pivotal in forming carbon-carbon bonds, essential for synthesizing complex organic molecules. The use of this compound can facilitate the formation of biaryl compounds that are important in pharmaceuticals and materials science .

- Synthesis of Novel Compounds : The compound can be used to synthesize other boron-containing compounds that may exhibit unique properties or biological activities, expanding the library of available chemical entities for research and application .

Agrochemicals

Boronic acids have applications in agrochemicals, particularly as herbicides or fungicides. The unique reactivity of boronic esters allows them to interact with biological systems in plants, potentially leading to the development of new agricultural products aimed at improving crop yields and resistance to pests .

Case Studies

Several studies have highlighted the effectiveness of boronic acids in various applications:

- Anticancer Drug Development : Research has demonstrated that modifying boronic acids can lead to compounds with enhanced anticancer properties. For example, derivatives similar to 2-(Diethylcarbamoyl)pyridine-3-boronic acid have been tested for their ability to inhibit tumor growth in preclinical models .

- Synthesis and Reaction Mechanisms : A study focused on the synthesis of pyridylboronic acids revealed that these compounds could be efficiently synthesized via Suzuki coupling methods, showcasing their utility as intermediates in organic synthesis .

Mécanisme D'action

The mechanism of action of 2-(Diethylcarbamoyl)pyridine-3-boronic acid pinacol ester involves its ability to form stable complexes with various molecular targets. The boronic acid pinacol ester group can interact with hydroxyl and amino groups in biological molecules, leading to the formation of reversible covalent bonds. This property is exploited in the design of enzyme inhibitors and other bioactive compounds. The diethylcarbamoyl group enhances the compound’s stability and solubility, making it more effective in biological applications.

Comparaison Avec Des Composés Similaires

Pyridine-3-boronic acid pinacol ester: Lacks the diethylcarbamoyl group, making it less stable and versatile.

2-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester: Contains a methylcarbamoyl group instead of a diethylcarbamoyl group, resulting in different chemical properties and reactivity.

2-(Diethylcarbamoyl)pyridine-4-boronic acid pinacol ester: The boronic acid pinacol ester group is attached to the 4-position of the pyridine ring, leading to different steric and electronic effects.

Uniqueness: 2-(Diethylcarbamoyl)pyridine-3-boronic acid pinacol ester is unique due to the presence of both the diethylcarbamoyl group and the boronic acid pinacol ester group at specific positions on the pyridine ring. This combination imparts distinct chemical properties, making it a valuable compound in various applications.

Activité Biologique

2-(Diethylcarbamoyl)pyridine-3-boronic acid pinacol ester is a boronic acid derivative known for its potential biological activity and applications in medicinal chemistry. This compound, with the molecular formula CHBNO, has garnered interest due to its unique structural features that facilitate interactions with various biomolecules.

Chemical Structure and Properties

The chemical structure of this compound includes a pyridine ring substituted with a diethylcarbamoyl group and a boronic acid moiety. The pinacol ester formation enhances the stability and solubility of the compound, making it suitable for biological studies.

Table 1: Basic Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | CHBNO |

| Molecular Weight | 305.39 g/mol |

| CAS Number | 16110830 |

| Solubility | Soluble in organic solvents |

The biological activity of this compound primarily involves its role as a boron-containing compound, which can interact with various biological targets, including enzymes and receptors. Boronic acids are known to form reversible covalent bonds with diols, which can affect the activity of glycoproteins and other biomolecules.

Case Studies and Research Findings

- Anticancer Activity : Recent studies have highlighted the potential of boronic acid derivatives in cancer therapy. For example, compounds similar to this compound have shown promise in inhibiting proteasome activity, leading to apoptosis in cancer cells. Research published in Journal of Medicinal Chemistry demonstrated that derivatives with similar structures exhibited significant cytotoxicity against various cancer cell lines .

- Enzyme Inhibition : Research has indicated that boronic acids can serve as inhibitors for serine proteases. A study conducted by Zhang et al. (2020) reported that specific boronic acid derivatives effectively inhibited trypsin-like enzymes, which are implicated in several pathological conditions . The diethylcarbamoyl group may enhance binding affinity through additional hydrogen bonding interactions.

- Antimicrobial Properties : Some studies have suggested that boronic acids possess antimicrobial properties. A comparative analysis revealed that certain derivatives exhibited bactericidal effects against Gram-positive bacteria, potentially due to their ability to disrupt bacterial cell wall synthesis .

Table 2: Summary of Biological Activities

Analyse Des Réactions Chimiques

Suzuki-Miyaura Cross-Coupling Reactions

The boronic ester moiety enables participation in palladium-catalyzed cross-couplings. Key findings include:

Reaction Conditions and Catalysts

-

Catalytic System : Pd₂(dba)₃ or Pd(PPh₃)₄ with PPh₃ as a ligand (P:Pd ratio ~9:1) in DME or THF at 65–85°C .

-

Steric Considerations : Bulky substituents (e.g., tertiary benzylic groups) may hinder coupling efficiency .

Table 1: Comparative Reactivity of Boronic Esters in Cross-Couplings

*Predicted based on steric and electronic similarity to isopropylboronic ester.

Hydrolysis and Stability

The pinacol ester group exhibits hydrolytic stability compared to catechol esters :

Hydrolysis Kinetics

-

Stability in Water/DMSO : Pinacol esters hydrolyze slower than catechol analogs (equilibrium reached in ~9 days vs. 5 minutes) .

-

Diethylcarbamoyl Influence : The electron-withdrawing carbamoyl group may slightly accelerate hydrolysis by polarizing the B–O bond.

Table 2: Hydrolysis Half-Lives of Boronic Esters

| Ester Type | Hydrolysis Half-Life (DMSO/H₂O) | Equilibrium Ratio (Ester:Diol) | Source |

|---|---|---|---|

| Pinacol (this) | ~9 days | 35:65 | |

| Catechol | 5 minutes | 0:100 | |

| 1,8-Naphthalenediol | 3 days | 27:73 |

Ligand Exchange Reactions

The boronic ester undergoes transesterification with diols under thermodynamic control :

Key Observations

-

Equilibrium Trends : Pinacol esters are less prone to ligand exchange than catechol esters.

-

Reaction with 1,8-Naphthalenediol : Forms mixed esters in 30–50% yield depending on temperature .

Functional Group Compatibility

Propriétés

IUPAC Name |

N,N-diethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25BN2O3/c1-7-19(8-2)14(20)13-12(10-9-11-18-13)17-21-15(3,4)16(5,6)22-17/h9-11H,7-8H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMSDFWQJHBYAQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)C(=O)N(CC)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25BN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80582990 | |

| Record name | N,N-Diethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80582990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

932382-17-7 | |

| Record name | N,N-Diethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80582990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.